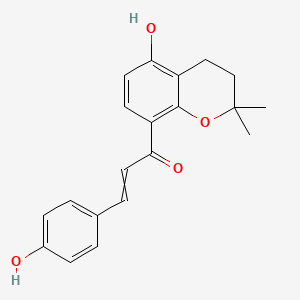
2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C9H11NO2. This compound features a methoxypyridine ring attached to a propenol group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a reduction step to yield the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through the isomerization of propylene oxide in the presence of a lithium phosphate catalyst at elevated temperatures and pressures . This method is favored due to its high yield and simplicity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl Alcohol (Prop-2-en-1-ol): A structurally similar compound with a propenol group but lacking the methoxypyridine ring.
3-(6-Methoxypyridin-2-yl)prop-2-en-1-amine: Another compound with a similar pyridine ring structure but different functional groups.
Uniqueness
2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol is unique due to the presence of both the methoxypyridine ring and the propenol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-(6-methoxypyridin-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H11NO2/c1-7(6-11)8-3-4-9(12-2)10-5-8/h3-5,11H,1,6H2,2H3 |
Clé InChI |
JJCACYRFGCMHIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C(=C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)
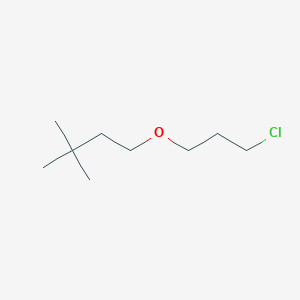
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)
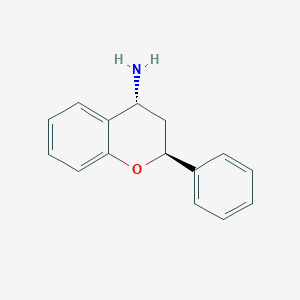
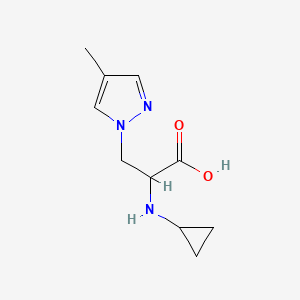
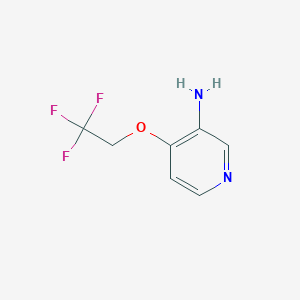
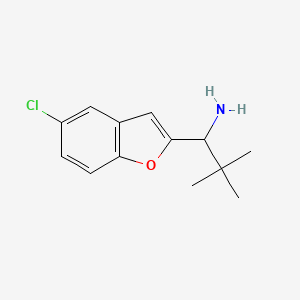
![(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B13642672.png)

